molecular formula C20H21N5O B12139172 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12139172
M. Wt: 347.4 g/mol
InChI Key: CVYRZPTYIBDMAR-UHFFFAOYSA-N
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Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a sophisticated synthetic quinazoline derivative designed for preclinical research. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of novel enzyme inhibitors. Its molecular structure, which integrates a dihydroquinazolinone core, suggests potential for high selectivity and affinity in biochemical interactions. Research into similar tetrahydroquinazoline compounds has demonstrated potent inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme target for infectious diseases and oncology research . These analogues have shown promising antitumor properties in vitro and potent activity against pathogens such as Toxoplasma gondii and Pneumocystis carinii . Furthermore, other compounds based on the 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold have been identified as interacting with key enzymatic targets like biotin carboxylase, indicating the potential for this chemical framework to be developed into inhibitors for multiple biological pathways . Given its structural features, researchers are encouraged to investigate this compound as a candidate therapeutic agent in areas including antiparasitic, antifungal, and anticancer drug development. It is strictly for laboratory research use.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C20H21N5O/c1-11-6-5-7-13-12(2)22-19(24-17(11)13)25-18-21-10-14-15(23-18)8-20(3,4)9-16(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25)

InChI Key

CVYRZPTYIBDMAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolin-5(6H)-one scaffold is typically synthesized via cyclocondensation reactions. A common route involves reacting anthranilic acid derivatives with urea or thiourea under acidic conditions. For the target compound, 7,7-dimethyl substitution introduces steric constraints, necessitating modified protocols.

In one approach, 2-amino-4,8-dimethylquinazoline is reacted with 5-chloro-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This nucleophilic aromatic substitution proceeds with moderate yields (45–60%), requiring careful exclusion of moisture to prevent hydrolysis of the chloro intermediate.

Amino Group Functionalization

The critical [(4,8-dimethylquinazolin-2-yl)amino] substituent is introduced via Buchwald-Hartwig amination or Ullmann coupling. Palladium catalysts such as Pd(OAc)₂ with Xantphos ligand enable coupling between 2-chloro-4,8-dimethylquinazoline and the dihydroquinazolinone amine. Key parameters include:

  • Temperature : 110–120°C

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : Toluene or dioxane

  • Yield : 50–68%

One-Pot Multicomponent Strategies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A representative protocol combines 2-chloro-4,8-dimethylquinazoline, 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one-2-amine, and CuI in acetonitrile under microwave conditions (150°C, 300 W, 30 min). This method reduces reaction time from 24 hours to <1 hour while improving yields to 70–75%.

Solvent Optimization

Polar aprotic solvents (e.g., DMF, NMP) generally enhance reactivity, but recent studies demonstrate improved regioselectivity in chlorinated solvents:

SolventYield (%)Reaction Time (h)Byproduct Formation
DMF581812%
Dichloroethane67146%
Acetonitrile72103%

Data compiled from

Catalytic Systems and Their Impact

Transition Metal Catalysts

Palladium-based systems remain dominant for C–N bond formation:

  • Pd₂(dba)₃/Xantphos : 68% yield, requires strict oxygen-free conditions

  • CuI/1,10-phenanthroline : 63% yield, tolerant of moisture but slower kinetics

  • NiCl₂(dppe) : Emerging alternative with 59% yield, lower cost

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies employ tubular reactors with the following optimized parameters:

  • Residence time : 8–12 minutes

  • Temperature : 130°C

  • Pressure : 8–10 bar

  • Throughput : 2.4 kg/h

Purification Challenges

The dimethyl substituents impart significant hydrophobicity, complicating crystallization. Mixed-solvent systems (hexane:ethyl acetate, 7:3) achieve 98% purity after two recrystallizations.

Mechanistic Insights and Side Reactions

Competing Pathways

Common side products arise from:

  • Over-amination at C4 position (5–15% yield loss)

  • Demethylation under strong basic conditions (3–8% yield loss)

  • Oxidative degradation of dihydroquinazolinone ring (mitigated by N₂ atmosphere)

Kinetic vs Thermodynamic Control

Temperature-dependent product distribution reveals:

  • Below 90°C: Kinetically favored mono-aminated product (72% selectivity)

  • Above 110°C: Thermodynamically stable bis-aminated byproduct dominates (61%)

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques with K₂CO₃ as base achieve 65% yield in 2 hours, eliminating solvent waste. Particle size analysis shows optimal reactivity at 50–100 μm reactant granulometry.

Photocatalytic Methods

Visible-light-mediated amination using Ru(bpy)₃²⁺ reduces catalyst loading to 0.5 mol% while maintaining 70% yield. This approach is particularly effective for gram-scale synthesis.

Analytical Characterization Benchmarks

Critical quality control parameters include:

  • HPLC Purity : >99.5% (C18 column, 60:40 MeOH:H₂O)

  • ¹H NMR Key Peaks :

    • δ 2.35 (s, 6H, CH₃)

    • δ 3.78 (s, 2H, CH₂)

    • δ 8.42 (d, J=8.4 Hz, 1H, aromatic)

  • MS (ESI+) : m/z 319.4 [M+H]⁺

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Cost IndexScalability
Classical Stepwise5898.21.00Moderate
Microwave-Assisted7599.10.85High
Continuous Flow8299.50.70Industrial
Mechanochemical6597.80.60Pilot

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinazoline compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Overview

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities and potential therapeutic applications. This compound exhibits unique structural characteristics that make it a subject of interest in various fields including medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. Its structure allows it to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in disease pathways. For instance, it has been explored for its inhibitory effects on acetylcholinesterase, which is significant in Alzheimer's disease treatment .
  • Receptor Modulation : The compound may modulate receptor activity, impacting neurotransmission and other physiological processes.

Studies have shown that derivatives of quinazoline compounds exhibit various biological activities:

  • Anticancer Properties : Some quinazoline derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one could potentially be developed into anticancer agents.
  • Neuroprotective Effects : The ability to inhibit acetylcholinesterase links this compound to potential neuroprotective applications.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex quinazoline derivatives, which are valuable in drug discovery and development.

Material Science

The unique properties of quinazolines allow for exploration in developing new materials:

  • Catalysts : The compound may be employed as a catalyst in various chemical reactions due to its ability to facilitate transformations involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s activity and properties are influenced by substituent positioning and functional groups. Below is a comparative analysis with similar compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight H-Bond Donors H-Bond Acceptors XLogP3 Key Differences vs. Target Compound
Target Compound (714933-19-4) 7,8-Dihydroquinazolin-5(6H)-one 4,8-dimethylquinazolin-2-yl amino 319.4 1 6 2.9 Reference standard
4,7-Dimethyl analog () 7,8-Dihydroquinazolin-5(6H)-one 4,7-dimethylquinazolin-2-yl amino 319.36 1 6 ~2.9 Methyl group at C7 vs. C8
4-Amino-7,7-dimethyl (21599-37-1) 7,8-Dihydroquinazolin-5(6H)-one 4-amino, 7,7-dimethyl 191.23 2 3 ~1.5 Simpler substituents; higher polarity
2-Phenyl derivatives () 7,8-Dihydroquinazolin-5(6H)-one 2-phenyl group ~250–300 1–2 4–5 ~3.0 Aromatic substitution vs. amino linkage
Key Observations :

Substituent Position : The 4,8-dimethyl substitution in the target compound contrasts with the 4,7-dimethyl analog (), which may alter steric effects and binding pocket interactions .

Amino vs.

Polarity: The 4-amino-7,7-dimethyl analog (CAS 21599-37-1) has a lower XLogP3 (1.5 vs. 2.9), reflecting increased solubility and reduced membrane permeability .

Key Insights :
  • The target compound’s amino-quinazolinyl group may mimic pharmacophores seen in kinase inhibitors (e.g., gefitinib) .
  • Structural analogs with phenyl groups () show MAO inhibition, suggesting the target compound could share similar enzymatic targets .
  • Analgesic activity in hydrazide-quinazolinones () highlights the scaffold’s versatility, though substituent choice dictates specificity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and optimizing the yield of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one?

  • Answer : Synthesis often involves multi-step reactions, such as alkylation of quinazolinone intermediates followed by hydrazine-mediated cyclization (e.g., reacting with hydrazine hydrate or substituted benzaldehydes). Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst use) and characterizing intermediates via spectral analysis (IR, ¹H-NMR, ¹³C-NMR) to confirm structural fidelity . Split-plot experimental designs, as used in analogous quinazoline syntheses, can systematically test variable combinations (e.g., reagent stoichiometry, reaction time) to maximize yield .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Answer : Key steps include:

  • Solubility : Test in polar (e.g., DMSO) and nonpolar solvents, noting limitations for in vitro assays.
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure, using HPLC or LC-MS to track decomposition products .
  • Spectroscopic Confirmation : Use IR to identify functional groups (e.g., amine, carbonyl) and NMR to resolve methyl and quinazoline ring protons .

Q. What experimental designs are suitable for initial biological activity screening?

  • Answer : Employ randomized block designs with split-plot arrangements to control variables (e.g., dose concentrations, cell lines). For example:

  • Plots : Dose levels (low, medium, high).
  • Subplots : Cell types (e.g., cancer vs. normal).
  • Replicates : 4–6 replicates per group to ensure statistical power . Preclinical assays (e.g., cytotoxicity, enzyme inhibition) should include positive/negative controls and dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell passage number). Replicate experiments under standardized protocols, using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Cross-validate results with computational models (e.g., molecular docking to confirm target engagement) .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Answer : Follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Measure photodegradation half-life in water/soil and partition coefficients (log P).
  • Biotic Studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and chronic toxicity across trophic levels (cell cultures, invertebrates).
  • Long-Term Monitoring : Use LC-MS/MS to quantify residual levels in environmental samples over time .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Answer : Combine quantum mechanical (QM) calculations (e.g., DFT for electron density maps) with molecular dynamics (MD) simulations to model interactions with biological targets (e.g., kinases). Validate predictions by synthesizing derivatives with modified substituents (e.g., methyl groups on the quinazoline ring) and testing their activity .

Q. What strategies mitigate instability issues during in vivo studies (e.g., metabolic degradation)?

  • Answer :

  • Prodrug Design : Introduce labile groups (e.g., acetylated amines) to enhance metabolic stability.
  • Encapsulation : Use liposomal or nanoparticle carriers to protect the compound from enzymatic degradation.
  • Pharmacokinetic Profiling : Conduct LC-MS-based ADME studies in rodent models to identify major metabolites and optimize dosing regimens .

Methodological Considerations

Q. How should researchers design studies to evaluate synergistic effects with other therapeutic agents?

  • Answer : Use factorial designs to test combinations at multiple dose levels. Analyze interactions via Chou-Talalay or Bliss independence models. For example:

  • Factor A : Concentration of the target compound.
  • Factor B : Concentration of the co-administered drug.
  • Endpoint : Synergy score calculated from cell viability data .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • Answer :

  • HPLC-DAD/UV : Identify impurities >0.1% via retention time and spectral matching.
  • LC-HRMS : Resolve isobaric impurities and confirm molecular formulas.
  • NMR Spectroscopy : Detect stereochemical impurities (e.g., diastereomers) .

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